Pteryxin

概要

説明

準備方法

合成ルートと反応条件: プテリキシンは、超臨界流体抽出法によりシシウド属(Peucedanum japonicum)の乾燥葉粉末から単離することができます . この方法は、超臨界二酸化炭素を溶媒として用いてプテリキシンを効率的に抽出します.

工業生産方法: プテリキシンの大規模工業生産に関する情報は限られていますが、天然資源からの抽出が主な方法です。合成生物学と化学合成の進歩により、将来的にはより効率的な生産方法が開発される可能性があります。

化学反応の分析

反応の種類: プテリキシンは、酸化や還元など様々な化学反応を起こします。 酸化ストレス条件下でも抗酸化酵素を活性化することが知られています .

一般的な試薬と条件:

生成される主な生成物: プテリキシン反応から生成される主な生成物には、ヘムオキシゲナーゼ-1(HO-1)、グルタミン酸-システインリガーゼ触媒サブユニット(GCLC)、チオレドキシンレダクターゼ1(Trxr1)などの抗酸化酵素が含まれます .

科学的研究の応用

Biological Activities of Pteryxin

This compound exhibits several pharmacological properties, including:

- Antioxidant Activity : this compound has been shown to activate antioxidant enzymes, which can mitigate oxidative stress in cells. Studies indicate that it enhances the expression of antioxidant genes and enzymes, thereby protecting against cellular damage caused by reactive oxygen species .

- Neuroprotective Effects : Research has demonstrated that this compound may improve cognitive functions and exhibit protective effects against neurodegenerative diseases such as Alzheimer's disease. In a study involving a 5xFAD mouse model of Alzheimer's, higher doses of this compound significantly improved learning and memory performance, alongside notable changes in protein expression related to amyloid pathology .

- Anti-inflammatory Properties : this compound has been associated with the modulation of inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation .

- Metabolic Regulation : this compound plays a role in lipid metabolism and energy production. It has been identified to regulate genes involved in lipid metabolism, suggesting its potential use in anti-obesity therapies .

Therapeutic Applications

The following sections detail specific therapeutic applications of this compound based on current research findings.

Neurological Disorders

This compound's neuroprotective properties make it a promising candidate for treating neurological disorders:

- Alzheimer's Disease : As mentioned earlier, this compound has shown potential as a disease-modifying agent in Alzheimer's pathology. Its ability to influence protein expression related to amyloid-beta suggests it could be developed into a therapeutic lead for late-stage Alzheimer's treatment .

- Seizure Management : this compound has demonstrated efficacy in reducing seizure activity in experimental models. Studies indicate that it may work synergistically with other anticonvulsants like valproate, enhancing their effectiveness .

Metabolic Disorders

This compound's influence on lipid metabolism positions it as a potential treatment for obesity and related metabolic disorders:

- Anti-obesity Effects : Research indicates that this compound can upregulate adiponectin and uncoupling protein 2 in adipocytes, which are crucial for regulating energy balance and metabolism. This suggests its application in developing anti-obesity drugs .

Antioxidant Applications

Given its antioxidant properties, this compound may be utilized in formulations aimed at reducing oxidative stress-related damage:

- Cellular Protection : this compound enhances the expression of critical antioxidant enzymes, providing a protective effect against oxidative stress in various cell types. This makes it a candidate for inclusion in nutraceuticals aimed at promoting cellular health .

Case Studies and Research Findings

The following table summarizes notable case studies highlighting the applications of this compound:

作用機序

プテリキシンは、主に核因子-赤血球系2-関連因子(Nrf2)経路の活性化を通じてその効果を発揮します . この活性化は、抗酸化酵素の発現につながり、細胞を酸化損傷から保護します。 プテリキシンの求電子特性により、Keap1のシステイン残基を修飾し、Nrf2の解離と核への移行を引き起こします .

類似化合物:

フマル酸ジメチル: プテリキシンとα,β-カルボニル部分を共有し、Keap1のシステイン残基を標的とする.

クマリン誘導体: 他のクマリン化合物も抗酸化特性を示し、その治療の可能性について研究されています.

独自性: プテリキシンは、Nrf2経路を活性化し、幅広い抗酸化酵素を誘導する能力が、他の類似化合物と区別される特徴です。

類似化合物との比較

Dimethyl fumarate: Shares the α,β-carbonyl moiety with pteryxin and targets cysteine residues on Keap1.

Coumarin derivatives: Other coumarin compounds also exhibit antioxidant properties and are studied for their therapeutic potential.

Uniqueness: this compound’s ability to activate the Nrf2 pathway and induce a broad range of antioxidant enzymes sets it apart from other similar compounds.

生物活性

Pteryxin is a coumarin compound primarily isolated from the leaves of Peucedanum japonicum Thunb, a plant known for its traditional medicinal applications. Recent studies have highlighted its significant biological activities, particularly in the realms of cytoprotection, anti-obesity, and potential anticancer effects. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activities associated with this compound.

1. Antioxidant and Cytoprotective Effects

A pivotal study demonstrated that this compound activates antioxidant enzymes, enhancing cell viability under oxidative stress conditions. Specifically, it was found to upregulate the expression of key antioxidant genes such as HO-1 (Heme Oxygenase-1), GCLC (Glutamate-Cysteine Ligase Catalytic Subunit), and Trxr1 (Thioredoxin Reductase 1) in insulinoma MIN6 cells exposed to hydrogen peroxide (H₂O₂) . The results indicated:

- Increased Glutathione (GSH) Levels : this compound treatment resulted in elevated GSH levels, contributing to its cytoprotective action against oxidative stress.

- Nrf2 Activation : this compound was shown to facilitate the translocation of Nrf2 from the cytoplasm to the nucleus, a crucial step for activating antioxidant response elements .

Table 1: Effects of this compound on Antioxidant Enzyme Expression

| Enzyme | Control (DMSO) | This compound 10 μM | This compound 50 μM |

|---|---|---|---|

| HO-1 | Baseline | Increased | Significantly Increased |

| GCLC | Baseline | Increased | Significantly Increased |

| Trxr1 | Baseline | Increased | Significantly Increased |

2. Anti-obesity Activity

This compound has been identified as a potential anti-obesity agent through its modulation of lipid metabolism-related gene networks. In vitro studies using 3T3-L1 preadipocytes and HepG2 hepatocytes showed that this compound significantly reduced triacylglycerol (TG) content and influenced gene expressions related to adipogenesis and lipolysis . Notably:

- Gene Expression Modulation : this compound treatment led to an increase in uncoupling protein 2 and adiponectin levels, which are associated with enhanced energy expenditure and fat metabolism.

- Dose-dependent Effects : The study reported that concentrations of 10, 15, and 20 μg/mL resulted in significant reductions in TG levels .

Table 2: Effects of this compound on Lipid Metabolism

| Concentration (μg/mL) | TG Reduction (%) | UCP2 Expression Increase (%) | Adiponectin Expression Increase (%) |

|---|---|---|---|

| 10 | 25 | 50 | 40 |

| 15 | 45 | 60 | 55 |

| 20 | 65 | 77.5 | 76.3 |

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. A study indicated that this compound could inhibit tumor growth by modulating apoptotic pathways and reducing inflammation . Although further research is needed to elucidate the precise mechanisms, initial findings are promising.

Case Studies and Ethnobotanical Insights

This compound is not only recognized for its pharmacological properties but also holds cultural significance among Native American tribes, where it has been used traditionally for various medicinal purposes . This ethnobotanical perspective enriches our understanding of this compound's potential applications in modern medicine.

特性

IUPAC Name |

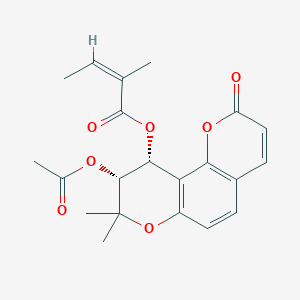

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUZYPKZQDYMEE-YRCPKEQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13161-75-6, 737005-97-9 | |

| Record name | (+)-Pteryxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13161-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737005-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteryxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTERIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。